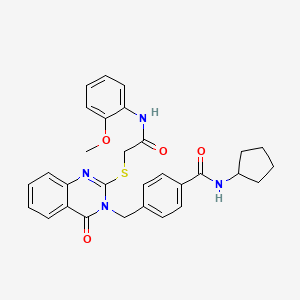
N-cyclopentyl-4-((2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions used in each step of the synthesis.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths, bond angles, and any functional groups present.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction and the products formed.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability.科学的研究の応用
1. Synthesis and Structural Analysis
- The compound is involved in complex chemical syntheses, such as the creation of various derivatives with potential pharmacological properties. For example, Markosyan et al. (2000) describe the synthesis of related compounds through reactions involving amino derivatives, highlighting the compound's role in developing new chemical entities (Markosyan et al., 2000).
2. Pharmacological Exploration
- Compounds with similar structures have been explored for their potential as antimicrobial and antipsychotic agents. For instance, research by Desai et al. (2007) and Norman et al. (1996) indicates the investigation of related quinazoline derivatives for their antimicrobial and antipsychotic properties, respectively (Desai et al., 2007); (Norman et al., 1996).
3. Antitumor Potential
- Research by Marsham et al. (1989) on quinazoline antifolates with similar structures suggests potential applications in antitumor therapies. They explore the synthesis and efficacy of these compounds as inhibitors in cancer cell cultures, indicating the broader scope of research on compounds like N-cyclopentyl-4-((2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide in oncology (Marsham et al., 1989).
4. Role in Developing Photoluminescent Materials
- Aiello et al. (2002) discuss the synthesis of organometallic chromophores, including compounds with structures related to N-cyclopentyl-4-((2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide, for use in photoluminescent materials. This suggests potential applications in material science and engineering (Aiello et al., 2002).
Safety And Hazards
This involves understanding the potential risks associated with handling or using the compound, including toxicity and flammability.
将来の方向性
This involves predicting potential future research directions or applications for the compound based on its properties and effects.
特性
IUPAC Name |
N-cyclopentyl-4-[[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O4S/c1-38-26-13-7-6-12-25(26)32-27(35)19-39-30-33-24-11-5-4-10-23(24)29(37)34(30)18-20-14-16-21(17-15-20)28(36)31-22-8-2-3-9-22/h4-7,10-17,22H,2-3,8-9,18-19H2,1H3,(H,31,36)(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXOLBJGDWHNRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-((2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

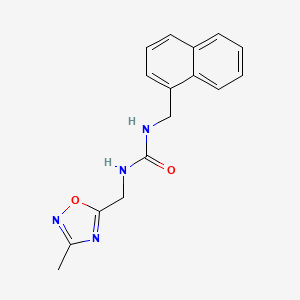
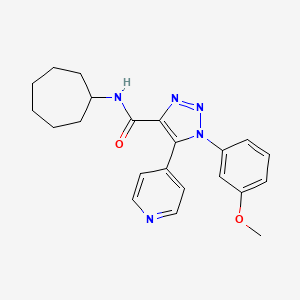
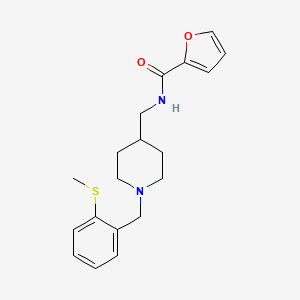
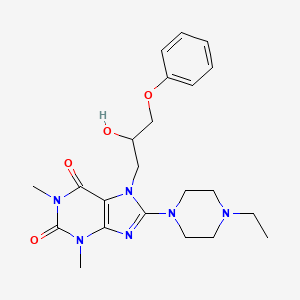
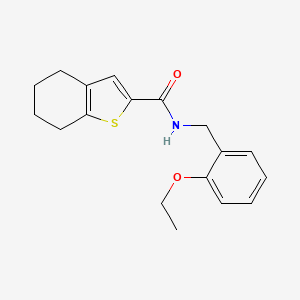
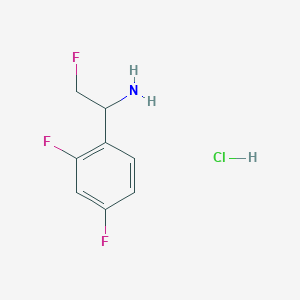
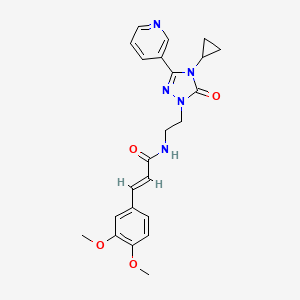
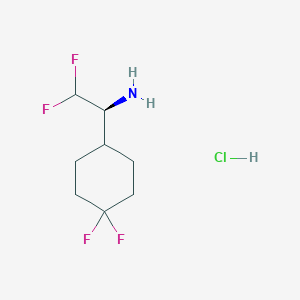
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2834679.png)
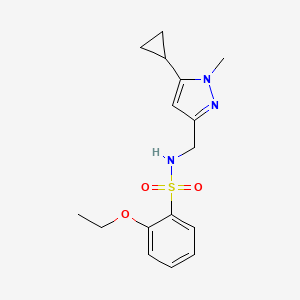
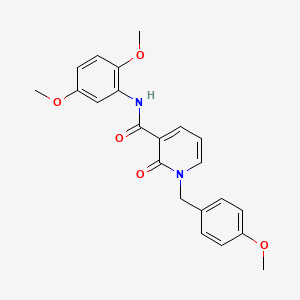
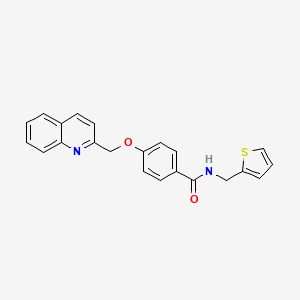
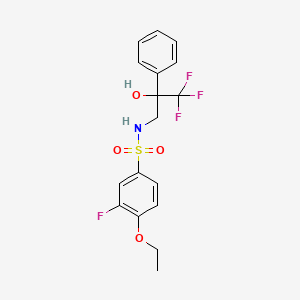
![N-(4-fluorobenzyl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2834688.png)